10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Overview
Description
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring. The final step involves the cyclization of the intermediate with imidazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline derivatives with hydroxyl groups.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazoquinazoline derivatives.
Scientific Research Applications
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-cancer activity by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 10-benzyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- 2,10-dihydro-10-ethylimidazo[2,1-b]quinazoline-5(3H)-one
- 7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Uniqueness
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxyethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
10-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-13-12-21-15-7-3-2-6-14(15)18(23)22-11-10-20-19(21)22/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMJRZCLXBCVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)N4C2=NCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140297 | |
Record name | 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-29-7 | |
Record name | 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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